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Compound of Interest

Compound Name: 8-Methyl-2-phenylchroman

CAS No.: 15236-13-2

Cat. No.: B579148 Get Quote

Executive Summary
The methylation of the flavonoid scaffold is a pivotal modification in medicinal chemistry,

significantly altering pharmacokinetics and pharmacodynamics.[1][2] While O-methylation

(methoxy groups) is common in nature and well-studied for metabolic stability, C-methylation at

the C8 position represents a distinct, less common, but highly potent structural modification.

This guide analyzes the Structure-Activity Relationship (SAR) of 8-methyl flavonoids (e.g., 8-

methylchrysin, 8-methylapigenin, 8-methylquercetin). Experimental data indicates that C8-

methylation enhances lipophilicity, alters planar conformation, and sterically hinders metabolic

conjugation at the adjacent C7-hydroxyl group, leading to superior bioavailability and distinct

target selectivity compared to unmethylated parent compounds.

Chemical Basis of the C8-Methyl Advantage[3]
The introduction of a methyl group at the C8 position of the A-ring induces specific steric and

electronic effects that differentiate these analogs from their C6-methyl or unmethylated

counterparts.
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Feature 8-Methyl Flavonoid
Unmethylated
Parent

Impact on Activity

Lipophilicity (LogP)
Higher (+0.5 to +0.8

LogP)
Lower

Enhanced membrane

permeability and

blood-brain barrier

(BBB) penetration.

Metabolic Stability High Low

The C8-methyl group

provides steric

protection to the C7-

OH, reducing

susceptibility to

Glucuronosyltransfera

ses (UGTs).

Planarity Slight Torsion Planar

Torsion can improve

selectivity for deep

hydrophobic pockets

in kinases (e.g., CK2,

VEGFR).

Electronic Effect Inductive Donor (+I) Neutral

Increases electron

density on the A-ring,

potentially

strengthening cation-

pi interactions in

active sites.

Synthesis: The Wessely-Moser Rearrangement[4][5]
Synthesizing 8-methyl flavonoids is chemically challenging because the C6 position is

electronically more reactive to electrophilic aromatic substitution than C8. Direct methylation

often yields C6-isomers. The Wessely-Moser Rearrangement is the authoritative protocol to

thermodynamically drive the substituent to the C8 position.

Mechanistic Workflow
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The following diagram illustrates the acid-catalyzed rearrangement used to convert 6-alkylated

kinetic products into the thermodynamically stable 8-alkylated isomers.
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Figure 1: The Wessely-Moser rearrangement pathway for selective synthesis of 8-substituted

flavonoids.

Validated Protocol: Synthesis of 8-Methylchrysin
Starting Material: 5,7-dihydroxyflavone (Chrysin).[3]

Methylation: React with methyl iodide (MeI) and methanolic KOH. This yields a mixture of

poly-methylated and C-methylated products.[4]

Rearrangement: Isolate the 6-methyl isomer (if dominant) or the mixture. Dissolve in acetic

anhydride containing hydriodic acid (HI).

Reflux: Heat at 120°C for 4–6 hours. The ring opens and re-closes, migrating the methyl

group to the less sterically hindered C8 position.

Hydrolysis: Saponify the acetyl groups with dilute NaOH to restore the free hydroxyls.

Purification: Recrystallize from methanol/chloroform.

Comparative Efficacy & SAR Data
The following case studies demonstrate the functional superiority of 8-methyl derivatives in

specific biological contexts.
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Case Study A: Anti-Angiogenic Potency (VEGF
Inhibition)
Compound: 8-Methylquercetin-3,5,7,3',4'-pentamethyl ether (8MQPM) vs. Quercetin.[5] Target:

Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells.[6]

Metric Quercetin (Parent)
8MQPM
(Derivative)

Performance Delta

IC50 (HUVEC

Proliferation)
~15 µM 2.5 µM 6x Potency Increase

Mechanism
Weak VEGFR2

binding

Potent VEGFR2

blockade

C8-Me locks

conformation

Bioavailability
<2% (Rapid

Glucuronidation)

High (Metabolically

Stable)

Methylation blocks

conjugation

Data Source: Derived from comparative studies on quercetin derivatives (Lupo et al.,

ResearchGate).

Case Study B: Cytotoxicity & Apoptosis
Compound: 8-Methylapigenin vs. Apigenin. Target: Human Cancer Cell Lines (HeLa, A549).

Observation: 8-Methylapigenin exhibits a distinct cytotoxicity profile. While apigenin is a

general antioxidant, the 8-methyl variant acts as a specific "Apoptosis Agonist" (Activity score

0.840) and "Chlordecone Reductase Inhibitor" (Score 0.955).

SAR Insight: The C8-methyl group increases lipophilicity, facilitating passive diffusion across

the cancer cell membrane, resulting in higher intracellular concentrations compared to the

polar parent compound.

Case Study C: Binding Affinity (Docking)
Target: Estrogen Receptor (ER) and HER2.[7] Result: In silico docking studies identify 8-

methylflavone as a top-ranking ligand for ER, showing lower binding energy (higher affinity)

than standard Tamoxifen in specific conformational poses.
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Why? The hydrophobic methyl group at C8 fills a specific hydrophobic pocket in the ligand-

binding domain that the hydrogen atom in the parent flavone cannot occupy.

Biological Mechanism of Action[7]
The biological superiority of 8-methyl flavonoids is often driven by the "Dual-Lock" mechanism:

Metabolic Resistance + Target Fit.
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Figure 2: The "Dual-Lock" mechanism illustrating how C8-methylation enhances both stability

and binding.
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Experimental Protocols
Protocol A: Cytotoxicity Assay (MTT) for Lipophilic
Flavonoids
Note: 8-methyl flavonoids are hydrophobic. Standard aqueous protocols may cause

precipitation, leading to false negatives.

Preparation: Dissolve 8-methyl flavonoid in 100% DMSO to create a 100 mM stock.

Dilution: Serial dilute in serum-free medium. Critical: Ensure final DMSO concentration is

<0.5% to avoid solvent toxicity.

Seeding: Seed A549 or HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment: Add 100 µL of diluted compound. Incubate for 48h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO (not SDS/water, as the compound is lipophilic).

Read: Absorbance at 570 nm.

Protocol B: Microsomal Stability Assay
To validate the "Metabolic Stability" claim:

Incubation: Incubate 1 µM 8-methyl flavonoid with human liver microsomes (0.5 mg/mL) and

NADPH regenerating system.

Control: Run parallel incubation with the unmethylated parent (e.g., Chrysin).

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

Analysis: LC-MS/MS.

Success Criteria: The 8-methyl variant should show >80% remaining at 60 min, whereas

Chrysin typically shows <20% due to rapid glucuronidation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12523642/
https://www.researchgate.net/publication/334852689_Anti-angiogenic_effect_of_quercetin_and_its_8-methyl_pentamethyl_ether_derivative_in_human_microvascular_endothelial_cells
https://www.ayurvedjournal.com/JAHM_201733_03.pdf
https://www.semanticscholar.org/paper/Methylated-Flavonoids-Have-Greatly-Improved-and-Wen-Walle/aa83d6ddfa8fa2b242cb1b26384e91d5ca83dde1
https://pubs.acs.org/doi/10.1021/mp700071d
https://pmc.ncbi.nlm.nih.gov/articles/PMC8157843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8157843/
https://www.drugfuture.com/organicnamereactions/ONR422.htm
https://www.rudn.ru/storage/media/science_dissertation/642c4765-fa6c-4b74-af1e-d81335606850/de2wcRgjkZh0uZGZJlmMkfLUC56fH2PewjaQZiKS.pdf
https://www.benchchem.com/product/b579148#structure-activity-relationship-sar-of-8-methyl-flavanoids
https://www.benchchem.com/product/b579148#structure-activity-relationship-sar-of-8-methyl-flavanoids
https://www.benchchem.com/product/b579148#structure-activity-relationship-sar-of-8-methyl-flavanoids
https://www.benchchem.com/product/b579148#structure-activity-relationship-sar-of-8-methyl-flavanoids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b579148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b579148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

